3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide is a synthetic organic compound that has garnered attention for its diverse applications in scientific research and potential therapeutic uses. This compound features a complex molecular structure that includes a fluorophenyl group, a methoxy group, and a dimethylprop-2-enamide moiety, making it an interesting subject for study in medicinal chemistry and organic synthesis.
The compound is commercially available and can be sourced from chemical suppliers specializing in research chemicals. It is often used as a building block in organic synthesis and for various biological studies.
3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide can be classified as:
The synthesis of 3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide typically involves several steps. One common synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are often employed to isolate the desired product effectively.
The molecular formula of 3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide is C18H18FNO2. Its structure features:
Property | Value |
---|---|
CAS Number | 649740-33-0 |
Molecular Weight | 299.3 g/mol |
IUPAC Name | 3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide |
InChI | InChI=1S/C18H18FNO2/c1-13(18(21)20-2)10-14... |
Canonical SMILES | CC(=CC1=CC=C(C=C1)OCC2=CC(=CC=C2)F)C(=O)NC |
The compound undergoes several notable chemical reactions:
These reactions are significant for modifying the compound's structure for various applications in organic synthesis and medicinal chemistry.
The mechanism of action for 3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide involves its interaction with specific biological targets:
The compound exhibits typical characteristics associated with organic compounds, including solubility in organic solvents.
Key chemical properties include:
3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide has several applications in scientific research:
This compound represents a valuable tool in both academic research and industrial applications due to its unique structural features and reactivity profiles.
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4